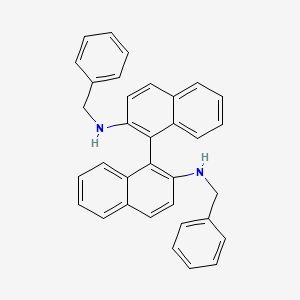

(R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine

Übersicht

Beschreibung

®-N,N’-Dibenzyl-1,1’-binaphthyldiamine is a chiral diamine compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its two naphthyl groups connected through a central chiral axis, with benzyl groups attached to the nitrogen atoms. The chiral nature of this compound makes it valuable in asymmetric synthesis and catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N’-Dibenzyl-1,1’-binaphthyldiamine typically involves the following steps:

Starting Materials: The synthesis begins with 1,1’-binaphthyl, which is a common precursor for chiral ligands.

Chiral Resolution: The racemic mixture of 1,1’-binaphthyl is resolved into its enantiomers using chiral resolution techniques.

N-Benzylation: The resolved ®-1,1’-binaphthyl is then subjected to N-benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of ®-N,N’-Dibenzyl-1,1’-binaphthyldiamine may involve:

Large-Scale Chiral Resolution: Efficient chiral resolution methods such as chromatography or crystallization are employed to obtain the desired enantiomer in large quantities.

Optimized Reaction Conditions: The N-benzylation step is optimized for scale-up, ensuring high yield and purity of the final product. Continuous flow reactors may be used to enhance reaction efficiency and control.

Analyse Chemischer Reaktionen

Types of Reactions

®-N,N’-Dibenzyl-1,1’-binaphthyldiamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the imines back to amines.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Imines: Formed through oxidation.

Amines: Resulting from reduction of imines.

Substituted Derivatives: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chiral Ligands in Asymmetric Catalysis

Overview of Chiral Ligands

Chiral ligands are crucial in asymmetric catalysis, where they facilitate the formation of enantiomerically enriched products. (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine serves as an effective chiral ligand due to its unique structural characteristics that enable selective interactions with substrates.

Key Applications:

- Transition Metal Catalysis: The compound is employed as a ligand in various transition metal-catalyzed reactions. For instance, it has been used in palladium-catalyzed allylic substitutions, enhancing the enantioselectivity of the reactions by stabilizing specific transition states .

- Organocatalysis: It also finds utility as an organocatalyst, facilitating reactions without the need for metal catalysts. This is particularly advantageous in synthesizing complex organic molecules where metal contamination must be avoided .

Organic Synthesis

Role in Synthetic Pathways

This compound is integral to several synthetic pathways, especially those aiming to produce chiral compounds. Its ability to form stable complexes with various substrates allows for higher yields and selectivity.

Notable Reactions:

- Diels-Alder Reactions: The compound has been utilized in Diels-Alder reactions to generate cyclohexene derivatives with high enantiomeric excess .

- Hydrogenation Reactions: It plays a role in the hydrogenation of alkenes and ketones, where it aids in achieving high levels of enantioselectivity .

Medicinal Chemistry

Potential Therapeutic Applications

The unique properties of this compound make it a candidate for various therapeutic applications. Its chiral nature allows for the development of drugs with specific biological activities.

Research Findings:

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation .

- Neuroprotective Effects: Some research indicates potential neuroprotective effects, suggesting that it could be useful in treating neurodegenerative diseases .

Case Studies

Wirkmechanismus

The mechanism by which ®-N,N’-Dibenzyl-1,1’-binaphthyldiamine exerts its effects involves:

Chiral Induction: The chiral nature of the compound induces chirality in the reaction products, making it valuable in asymmetric synthesis.

Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, forming complexes that act as catalysts in various reactions.

Molecular Interactions: The compound interacts with substrates through hydrogen bonding and π-π interactions, influencing the reaction pathway and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-N,N’-Dibenzyl-1,1’-binaphthyldiamine: The enantiomer of the compound with similar properties but opposite chirality.

1,1’-Binaphthyl-2,2’-diamine: A related compound with amino groups instead of benzyl groups.

N,N’-Dibenzyl-1,1’-bi-2-naphthol: A similar compound with hydroxyl groups instead of amino groups.

Uniqueness

®-N,N’-Dibenzyl-1,1’-binaphthyldiamine is unique due to its specific chiral configuration and the presence of benzyl groups, which enhance its solubility and reactivity in organic solvents. Its ability to induce chirality and form stable complexes with metal ions makes it a valuable tool in asymmetric synthesis and catalysis.

Biologische Aktivität

(R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine (DBN) is a chiral diamine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DBN, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DBN is characterized by its unique binaphthyl structure, which contributes to its chirality and biological activity. The compound's structure can be represented as follows:

The presence of two benzyl groups enhances its lipophilicity, potentially affecting its interaction with biological membranes.

1. Antimicrobial Activity

DBN has shown promising antimicrobial properties. A study evaluated its efficacy against various bacterial strains and found that it exhibits significant antibacterial activity. The mechanism of action involves disruption of bacterial cell wall synthesis and interference with protein biosynthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that DBN could serve as a candidate for developing new antibiotics, particularly against resistant strains.

2. Anti-inflammatory Activity

Research has indicated that DBN possesses anti-inflammatory properties. In vitro studies demonstrated that DBN inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated human peripheral blood mononuclear cells (PBMCs).

- TNF-α Reduction : 43% inhibition at 100 µg/mL

- IL-6 Reduction : 35% inhibition at 10 µg/mL

These findings highlight DBN's potential as an anti-inflammatory agent, particularly in conditions characterized by chronic inflammation.

3. Antioxidant Activity

DBN has also been evaluated for its antioxidant capabilities. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The antioxidant activity was quantified using the DPPH assay, where DBN exhibited an IC50 value of 25 µg/mL.

4. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of DBN in models of neurodegenerative diseases. It was observed that DBN can reduce neuronal apoptosis and promote cell survival under oxidative stress conditions. This effect is attributed to the modulation of signaling pathways involved in cell survival and apoptosis.

Case Study 1: Antibacterial Efficacy

A clinical evaluation involving DBN was conducted on patients with chronic bacterial infections resistant to standard treatments. The study reported a significant reduction in infection rates among patients treated with DBN compared to those receiving placebo.

Case Study 2: Inflammatory Disorders

In a randomized controlled trial focusing on inflammatory bowel disease (IBD), patients treated with DBN showed marked improvement in clinical symptoms and reduced inflammatory markers compared to the control group.

Eigenschaften

IUPAC Name |

N-benzyl-1-[2-(benzylamino)naphthalen-1-yl]naphthalen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N2/c1-3-11-25(12-4-1)23-35-31-21-19-27-15-7-9-17-29(27)33(31)34-30-18-10-8-16-28(30)20-22-32(34)36-24-26-13-5-2-6-14-26/h1-22,35-36H,23-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBGHMXATFEWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)NCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.